2,2-Difluoro-1-(pyridin-2-yl)ethanone: The Electrophilic Warhead in Medicinal Chemistry
2,2-Difluoro-1-(pyridin-2-yl)ethanone: The Electrophilic Warhead in Medicinal Chemistry
Topic: 2,2-Difluoro-1-(pyridin-2-yl)ethanone CAS number Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the landscape of modern drug discovery, 2,2-Difluoro-1-(pyridin-2-yl)ethanone (CAS 80459-00-3) represents a high-value fluorinated building block. Its structural uniqueness lies in the synergistic electron-withdrawing effects of the gem-difluoro group and the pyridine ring, which render the carbonyl carbon exceptionally electrophilic.
This compound is not merely a passive intermediate; it is a privileged scaffold for designing transition-state inhibitors of serine and cysteine proteases. By mimicking the tetrahedral intermediate of peptide hydrolysis, it serves as a reversible covalent "warhead." Furthermore, it acts as a critical precursor for chiral
Chemical Profile & Properties[1][2][3][4][5][6][7]
The following table summarizes the physicochemical data essential for experimental planning. Note the predicted boiling point and density, which dictate handling procedures.
| Property | Data |
| Chemical Name | 2,2-Difluoro-1-(pyridin-2-yl)ethanone |
| CAS Number | 80459-00-3 |
| Synonyms | 2,2-Difluoro-1-(2-pyridyl)ethanone; 2-(Difluoroacetyl)pyridine |
| Molecular Formula | C |
| Molecular Weight | 157.12 g/mol |
| Appearance | Colorless to light yellow liquid |
| Density | ~1.25 g/cm |
| Boiling Point | ~206°C (Predicted); often distilled under reduced pressure |
| Solubility | Soluble in DCM, THF, EtOAc; reacts with water to form hydrate |
| Storage | Inert atmosphere (Ar/N |
Synthetic Methodology: The Lithiation Protocol
While electrophilic fluorination (e.g., Selectfluor) of 2-acetylpyridine is possible, it often suffers from mono-/di-fluorination mixtures. The most robust and scalable method for synthesizing CAS 80459-00-3 involves the nucleophilic acylation of 2-lithiopyridine with an ethyl difluoroacetate equivalent.
Experimental Protocol
Note: All steps must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
Reagents:
-
2-Bromopyridine (1.0 equiv)
- -Butyllithium (1.1 equiv, 2.5 M in hexanes)
-
Ethyl difluoroacetate (1.2 equiv)
-
Solvent: Anhydrous Diethyl Ether (Et
O) or THF -
Quench: Saturated NH
Cl solution, HCl (1M)
Step-by-Step Procedure:
-
Lithiation (Halogen-Metal Exchange):
-
Charge a flame-dried 3-neck flask with anhydrous Et
O and 2-bromopyridine. Cool the solution to -78°C (dry ice/acetone bath). -
Add
-BuLi dropwise over 30 minutes. Maintain internal temperature below -70°C to prevent polymerization or degradation of the lithiopyridine species. -
Stir at -78°C for 1 hour to ensure complete formation of 2-lithiopyridine.
-
-
Acylation (The Critical Step):
-
In a separate vessel, dissolve ethyl difluoroacetate in anhydrous Et
O and cool to -78°C. -
Crucial Technique: Cannulate the 2-lithiopyridine solution into the ester solution slowly. Reverse addition (nucleophile to electrophile) is preferred to minimize double addition (formation of the tertiary alcohol).
-
Stir the mixture at -78°C for 2 hours, then allow it to warm slowly to 0°C over 1 hour.
-
-
Workup & Isolation:
-
Quench the reaction with saturated aqueous NH
Cl. -
Adjust pH to ~4-5 with 1M HCl to ensure the pyridine nitrogen is protonated if extracting impurities, or keep neutral to extract the ketone. Note: The ketone may form a hydrate in the aqueous phase.
-
Extract with Et
O (3x). Wash combined organics with brine, dry over MgSO , and concentrate -
Purification: Distillation under reduced pressure is recommended to isolate the pure ketone from the hydrate form.
-
Synthesis Workflow Diagram
Figure 1: Optimized synthetic workflow for the generation of 2,2-difluoro-1-(pyridin-2-yl)ethanone via lithiation.
Reactivity & Mechanistic Insights
The Hydrate Equilibrium
Unlike non-fluorinated ketones, 2,2-difluoro-1-(pyridin-2-yl)ethanone exists in a dynamic equilibrium with its gem-diol (hydrate) form in the presence of moisture.
-
Driving Force: The electron-withdrawing inductive effect of the two fluorine atoms (
effect) and the pyridine nitrogen destabilizes the carbonyl dipole, raising the energy of the ketone ground state. Nucleophilic attack by water relieves this strain. -
Implication: In biological assays (aqueous buffers), the species is predominantly the hydrate. However, the ketone is the reactive electrophile that binds to enzymes.
Mechanism of Protease Inhibition
This compound belongs to the class of transition-state inhibitors . It targets serine proteases (and cysteine proteases) by mimicking the tetrahedral intermediate formed during peptide bond hydrolysis.
-
Binding: The pyridine ring occupies the S1 specificity pocket (P1 position), utilizing the nitrogen as a hydrogen bond acceptor.
-
Covalent Trap: The active site serine hydroxyl (Ser-OH) attacks the electrophilic carbonyl carbon.
-
Stabilization: The resulting hemiketal adduct is stabilized by the "oxyanion hole" of the enzyme. The fluorine atoms lower the pKa of the hemiketal hydroxyl, strengthening the interaction.
Inhibition Pathway Diagram
Figure 2: Mechanism of serine protease inhibition. The difluoroketone forms a reversible covalent hemiketal adduct.
Applications in Drug Discovery
Bioisosterism and Physicochemical Modulation
The Py-CO-CF2-R motif is a powerful tool for medicinal chemists:
-
pKa Modulation: The fluorine atoms increase the acidity of adjacent protons (if any) and modulate the basicity of the pyridine nitrogen.
-
Metabolic Stability: The C-F bond is resistant to cytochrome P450 oxidation, blocking metabolic soft spots often found in alkyl ketones.
-
Lipophilicity: Fluorination typically increases
, enhancing membrane permeability compared to non-fluorinated analogs.
Synthetic Utility: Chiral Difluoroalcohols
The ketone can be stereoselectively reduced to form chiral
Reaction:
Handling & Safety
-
Corrosivity: As an
-haloketone equivalent, it can be irritating to mucous membranes and skin. Wear chemically resistant gloves (nitrile) and eye protection. -
Moisture Sensitivity: Store under argon. If the compound solidifies or changes refractive index, check for hydrate formation (broad OH peak in IR/NMR).
-
Toxicity: While specific tox data for this CAS is limited, structurally related fluorinated ketones are potent enzyme inhibitors and should be handled as hazardous substances.
References
-
Synthesis of Difluoromethyl Ketones via Lithiation
-
Methodology Source: "Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives." Beilstein J. Org. Chem.2024 .[1]
- Context: Describes the general reactivity of fluorinated building blocks and acylation str
-
-
Protease Inhibition Mechanism
-
Mechanistic Source: "Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry."[2] Molecules2020 , 25(11), 2673.
- Context: Detailed review of how fluorinated ketones form hemiketals with serine proteases.
-
-
Hydrate Formation in Fluorinated Ketones
-
General Reactivity of Pyridine-Based Fluorinated Synthons
- Synthetic Source: "Nucleophilic Functionalization of 2-R-3-Nitropyridines." Molecules2022.
- Context: Illustrates the reactivity patterns of substituted pyridines in nucleophilic additions.
Sources
- 1. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 2. mdpi.com [mdpi.com]
- 3. 2,2-Difluoro-1-(2-methylpyridin-3-yl)ethanone | C8H7F2NO | CID 165966398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,2-Difluoro-1-(3-methylpyridin-2-yl)ethanone | C8H7F2NO | CID 131350836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Difluoromethyl ketones: potent inhibitors of wild type and carbamate-insensitive G119S mutant Anopheles gambiae acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
